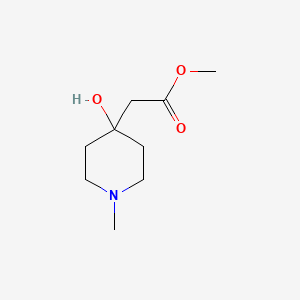
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol It is a derivative of quinoxalinone, characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 3rd position of the tetrahydroquinoxalinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions usually involve maintaining the temperature between 0°C to 25°C to ensure selective bromination at the 7th position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted quinoxalinone derivatives.
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced quinoxalinone derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one: Lacks the bromine atom at the 7th position, which may result in different chemical reactivity and biological activity.
7-Bromo-3,3-dimethyl-3,4-dihydro-2H-xanthen-1-one: Contains a xanthene ring instead of a quinoxalinone ring, leading to distinct chemical and biological properties.
7-Bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1-one: Incorporates an indole moiety, which may confer additional biological activities.
Uniqueness
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the bromine atom at the 7th position and the two methyl groups at the 3rd position contribute to its unique properties and applications in scientific research .
Propiedades
IUPAC Name |
7-bromo-3,3-dimethyl-1,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHIJUAZNRHJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=CC(=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
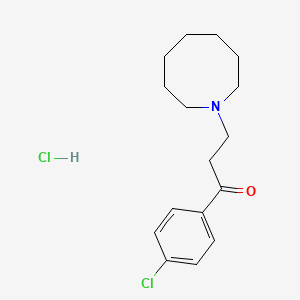
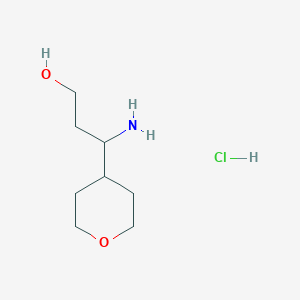
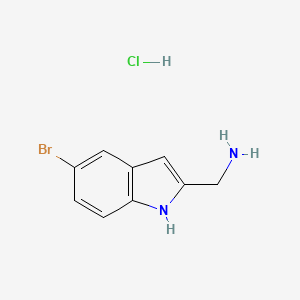

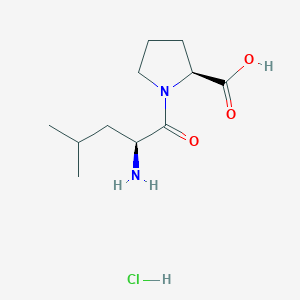
![3-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1380124.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1380126.png)
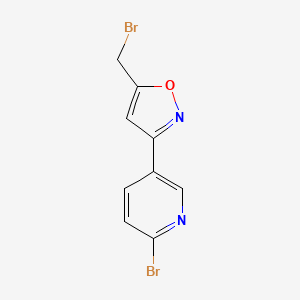
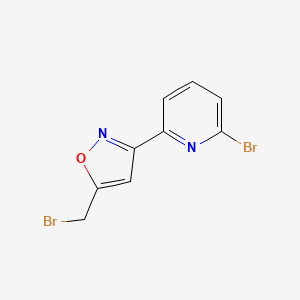
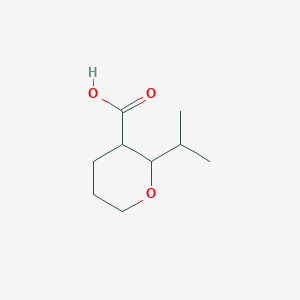

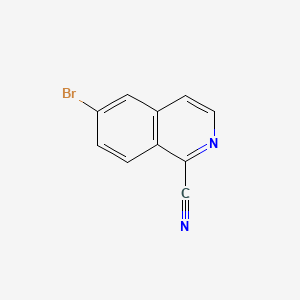
![Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate](/img/structure/B1380136.png)
